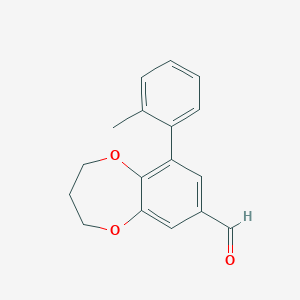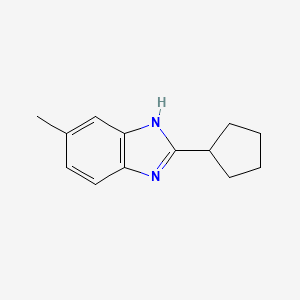![molecular formula C23H20N2O2S2 B2615838 3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole CAS No. 1705097-47-7](/img/structure/B2615838.png)
3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole is a complex heterocyclic compound that combines several functional groups, including a benzoxazole ring, a thiazepane ring, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole typically involves multi-step reactions. One common approach is to start with the synthesis of the benzoxazole core, followed by the introduction of the thiazepane and thiophene moieties through condensation reactions. Key reagents often include phosphorus pentasulfide for sulfurization and various carbonyl compounds for condensation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoxazole derivatives.
Applications De Recherche Scientifique
3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in inflammatory or microbial pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole: Shares the thiophene and phenyl groups but has an oxadiazole ring instead of a benzoxazole ring.
3-phenyl-5-(thiophen-2-yl)-1,2,4-triazole: Similar structure but contains a triazole ring.
Uniqueness
3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole is unique due to the combination of its benzoxazole, thiazepane, and thiophene rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in similar compounds.
Propriétés
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S2/c26-23(25-11-10-21(29-14-12-25)20-7-4-13-28-20)17-8-9-19-18(15-17)22(27-24-19)16-5-2-1-3-6-16/h1-9,13,15,21H,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZQXGZPCDXVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2615755.png)
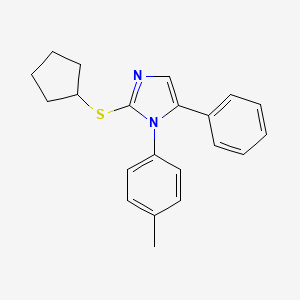
![(4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2615758.png)
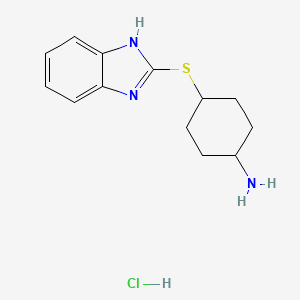

![2-tert-butyl-1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2615762.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2615765.png)
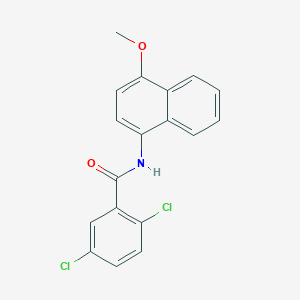
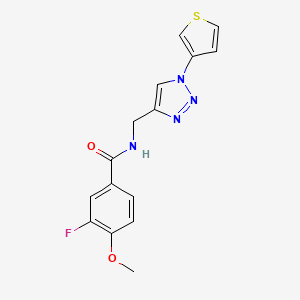
![5-(ethylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2615770.png)
![Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2615771.png)
![3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2615772.png)
